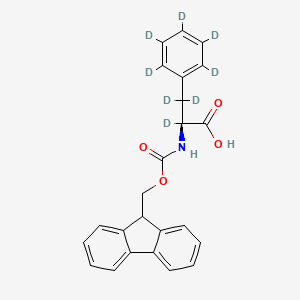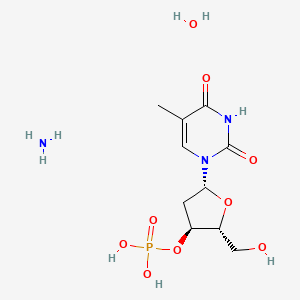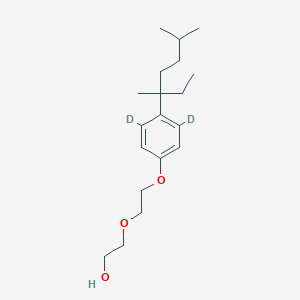
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is an organic compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties and are widely used in various industrial applications. The presence of deuterium atoms (d2) in the phenol ring makes this compound particularly useful in analytical chemistry, especially in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate typically involves the ethoxylation of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2. The reaction is carried out in the presence of a catalyst, usually a base such as potassium hydroxide, at elevated temperatures. The ethoxylation process involves the addition of ethylene oxide to the phenol compound, resulting in the formation of the diethoxylate derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous feeding of ethylene oxide and the phenol compound into a reactor, with careful control of temperature and pressure to maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alkylphenol.
Substitution: The ethoxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylphenols.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where the compound helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate
- 4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate
- 4-tert-Octylphenol diethoxylate
Uniqueness
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is unique due to the presence of deuterium atoms in the phenol ring. This isotopic labeling makes it particularly useful in analytical studies, where it can be used as an internal standard or tracer. The compound’s surfactant properties also make it valuable in various industrial applications, where it can improve the efficiency of processes involving emulsification, dispersion, and solubilization.
Eigenschaften
CAS-Nummer |
1173021-42-5 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
2-[2-[3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6D,7D |
InChI-Schlüssel |
MXEUZASFOXCTSR-QFIQSOQBSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])OCCOCCO |
Kanonische SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)

![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)



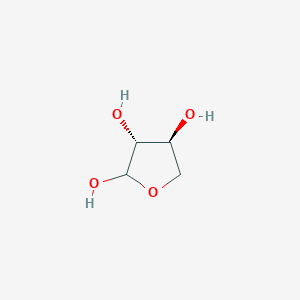

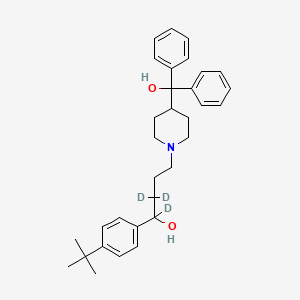
![D-[3-2H]Glucose](/img/structure/B12057919.png)
